molecular formula C10H17N3 B13351705 5-Ethyl-2-isopropyl-6-methylpyrimidin-4-amine

5-Ethyl-2-isopropyl-6-methylpyrimidin-4-amine

Cat. No.: B13351705
M. Wt: 179.26 g/mol
InChI Key: UTTPYGHZICXLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-isopropyl-6-methylpyrimidin-4-amine is a pyrimidine derivative, a class of compounds known for their wide range of biological activities. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-isopropyl-6-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with alkylating agents, followed by cyclization using ammonium acetate (NH4OAc) or other suitable cyclizing agents . The reaction conditions often require mild temperatures and the presence of catalysts to facilitate the formation of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-isopropyl-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Ethyl-2-isopropyl-6-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-isopropyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it could act as an inhibitor of protein kinases or other enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-isopropyl-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, isopropyl, and methyl groups on the pyrimidine ring differentiates it from other pyrimidine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological activities .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5-ethyl-6-methyl-2-propan-2-ylpyrimidin-4-amine

InChI

InChI=1S/C10H17N3/c1-5-8-7(4)12-10(6(2)3)13-9(8)11/h6H,5H2,1-4H3,(H2,11,12,13)

InChI Key

UTTPYGHZICXLLO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1N)C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.